Ronifibrate

描述

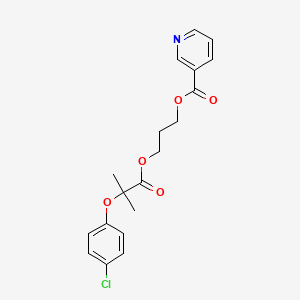

Structure

3D Structure

属性

CAS 编号 |

42597-57-9 |

|---|---|

分子式 |

C19H20ClNO5 |

分子量 |

377.8 g/mol |

IUPAC 名称 |

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate |

InChI |

InChI=1S/C19H20ClNO5/c1-19(2,26-16-8-6-15(20)7-9-16)18(23)25-12-4-11-24-17(22)14-5-3-10-21-13-14/h3,5-10,13H,4,11-12H2,1-2H3 |

InChI 键 |

AYJVGKWCGIYEAK-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

规范 SMILES |

CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

外观 |

Solid powder |

其他CAS编号 |

42597-57-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-nicotinoyloxypropyl 4-chlorophenoxyisobutyrate I 612 I 612 hydrochloride I-612 |

产品来源 |

United States |

Foundational & Exploratory

Ronifibrate's Primary Molecular Target: A Deep Dive into PPARα Activation

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ronifibrate, a hypolipidemic agent from the fibrate class, exerts its therapeutic effects by primarily targeting and activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[1][2][3] This nuclear receptor plays a pivotal role in the regulation of lipid and glucose metabolism. By binding to and activating PPARα, this compound initiates a cascade of downstream events that ultimately lead to a beneficial modulation of a patient's lipid profile, most notably a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]

Mechanism of Action

This compound's mechanism of action is centered on its function as a PPARα agonist.[3] Upon administration, this compound is metabolized, and its active components bind to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to its activation. The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of these genes, ultimately altering protein expression and cellular metabolism.[2]

The key outcomes of PPARα activation by this compound include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver and muscle.[1] This increased breakdown of fatty acids reduces their availability for the synthesis of triglycerides.[1]

-

Decreased Triglyceride Synthesis: Reduced expression of genes involved in triglyceride synthesis.

-

Enhanced Lipoprotein Lipase Activity: Increased expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.

-

Increased HDL Cholesterol: Upregulation of apolipoproteins A-I and A-II, which are major protein components of HDL.[1][2] This leads to increased production and reverse cholesterol transport.

-

Reduced VLDL Production: Decreased synthesis and secretion of VLDL particles from the liver.[1]

Signaling Pathway of this compound via PPARα Activation

Caption: Signaling pathway of this compound through PPARα activation.

Quantitative Data

Currently, specific quantitative data for this compound's binding affinity (e.g., Ki, IC50) to PPARα and its functional potency (e.g., EC50) from publicly available, peer-reviewed literature is limited. As an investigational drug, much of this data may be proprietary. However, for the broader class of fibrates, the activation of PPARα is well-established. For instance, the active metabolite of a similar fibrate, fenofibrate, is fenofibric acid, which activates PPARα.

| Parameter | Drug Class | Target | Value | Indication |

| Binding Affinity (Ki) | Fibrates | PPARα | Data not readily available for this compound | Hypertriglyceridemia, Mixed Dyslipidemia |

| Functional Potency (EC50) | Fibrates | PPARα | Data not readily available for this compound | Hypertriglyceridemia, Mixed Dyslipidemia |

Experimental Protocols

The characterization of this compound's interaction with PPARα would typically involve a series of in vitro and cell-based assays. Below are generalized protocols for key experiments used to identify and characterize the molecular target of drugs like this compound.

Ligand Binding Assays

Objective: To determine the binding affinity of this compound for PPARα.

Methodology: Radioligand Displacement Assay

-

Preparation of PPARα: The ligand-binding domain (LBD) of human PPARα is expressed as a recombinant protein in E. coli and purified.

-

Radioligand: A radiolabeled PPARα ligand (e.g., [3H]-GW7647) with known high affinity is used.

-

Assay:

-

A constant concentration of the radioligand and the purified PPARα-LBD are incubated in a suitable buffer.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to PPARα.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assays

Objective: To measure the functional activation of PPARα by this compound in a cellular context.

Methodology: Luciferase Reporter Assay

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured.

-

Transfection: The cells are co-transfected with two plasmids:

-

An expression vector for full-length human PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

-

-

Treatment: The transfected cells are treated with increasing concentrations of this compound or a vehicle control.

-

Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The data is plotted as fold activation over the vehicle control versus the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Experimental Workflow Diagram

References

Ronifibrate: A Technical Whitepaper on a PPAR-alpha Agonist in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth clinical and experimental data specifically for Ronifibrate is limited as it is an investigational drug.[1] This document leverages the extensive research on Fenofibrate, a well-characterized PPAR-alpha agonist of the same fibrate class, to provide a detailed technical guide on the expected mechanism of action, experimental evaluation, and potential therapeutic effects of this compound in metabolic research. The data and protocols presented herein are primarily based on studies of Fenofibrate and should be considered illustrative for this compound.

Executive Summary

This compound is a member of the fibrate class of drugs, which are amphipathic carboxylic acids that act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2] As a PPAR-α agonist, this compound is being investigated for its potential to treat dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia.[1][2] The mechanism of action involves the activation of PPAR-α, a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[2][3] This whitepaper provides a comprehensive overview of the core pharmacology of PPAR-α agonists like this compound, detailed experimental protocols for their evaluation, and a summary of the quantitative effects observed in metabolic studies of the closely related compound, Fenofibrate.

Core Mechanism of Action: PPAR-alpha Activation

This compound's therapeutic potential is rooted in its ability to activate PPAR-α, a ligand-activated transcription factor predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, kidney, and muscle.[2]

The activation cascade is as follows:

-

Ligand Binding: this compound, like other fibrates, binds to and activates the PPAR-α receptor.

-

Heterodimerization: The activated PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).[4][5]

-

PPRE Binding: This PPAR-α/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[1][5]

-

Gene Transcription: This binding event recruits coactivator proteins, leading to an increase in the transcription of genes that play a crucial role in lipid metabolism.[5][6]

The key downstream effects of PPAR-α activation include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, leading to a reduction in fatty acids available for triglyceride synthesis.[2][7]

-

Lipoprotein Metabolism Modulation:

-

Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.

-

Decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[8]

-

Increased expression of apolipoproteins A-I and A-II, the major components of High-Density Lipoprotein (HDL), which promotes reverse cholesterol transport.[2]

-

-

Anti-inflammatory Effects: PPAR-α activation can negatively interfere with pro-inflammatory signaling pathways such as NF-κB and AP-1.[4]

Signaling Pathway Diagram

Caption: PPAR-alpha signaling pathway activated by this compound.

Quantitative Data from Fibrate (Fenofibrate) Studies

The following tables summarize the quantitative effects of Fenofibrate on lipid parameters and other metabolic markers from various clinical and preclinical studies. This data provides a benchmark for the expected efficacy of this compound.

Effects on Plasma Lipids and Lipoproteins

| Parameter | Baseline | Post-Treatment Change | Study Population | Reference |

| Triglycerides (TG) | 221 mg/dL | ↓ 28% | Type 2 Diabetes | [7] |

| 145 mg/dL | ↓ 37.2% | GOLDN Study | [9] | |

| - | ↓ 20% - 50% | Dyslipidemia | [7][10] | |

| HDL-Cholesterol (HDL-C) | 40 mg/dL | ↑ 7% | Type 2 Diabetes | [7] |

| - | ↑ 10% - 50% | Dyslipidemia | [10] | |

| - | ↑ 5% | Type 2 Diabetes (FIELD Study) | [11] | |

| LDL-Cholesterol (LDL-C) | 132 mg/dL | ↓ 6% | Type 2 Diabetes | [7] |

| - | ↓ 5% - 20% | Dyslipidemia | [10] | |

| - | ↓ 12% | Type 2 Diabetes (FIELD Study) | [11] | |

| Total Cholesterol (TC) | - | ↓ 11% | Type 2 Diabetes (FIELD Study) | [11] |

| Apolipoprotein C-III | - | Significant Reduction | Metabolic Syndrome | [12] |

Effects on Cardiovascular Events in High-Risk Populations

| Endpoint | Treatment Group (Fenofibrate) | Placebo Group | Relative Risk Reduction | Study | Reference |

| Non-fatal Myocardial Infarction | - | - | 24% | FIELD Study (Type 2 Diabetes) | [9] |

| Coronary Revascularization | - | - | - | FIELD Study (Type 2 Diabetes) | [9] |

| Cardiovascular Disease Events | - | - | 27% (in patients with atherogenic dyslipidemia) | FIELD Study (Post-hoc analysis) | [11] |

Experimental Protocols for Evaluating PPAR-alpha Agonists

This section outlines common methodologies used to investigate the efficacy and mechanism of action of PPAR-α agonists like this compound.

In Vitro Assays

1. PPAR-α Transactivation Assay:

-

Objective: To determine if a compound can activate the PPAR-α receptor and induce the expression of a reporter gene.

-

Methodology:

-

Cells (e.g., CV-1 or HepG2) are co-transfected with two plasmids: one expressing a chimeric receptor containing the PPAR-α ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain, and another containing a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence.

-

Transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., Fenofibric acid).

-

After an incubation period, cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

-

The dose-dependent increase in reporter activity indicates PPAR-α activation, and an EC50 value can be calculated.[13]

-

-

Positive Control: Fenofibric acid (the active metabolite of Fenofibrate).[13]

2. Gene Expression Analysis (Real-Time PCR):

-

Objective: To quantify the change in mRNA levels of PPAR-α target genes.

-

Methodology:

-

A relevant cell line (e.g., HepG2 human hepatoma cells) is treated with the test compound.

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative PCR (qPCR) is used to measure the expression levels of target genes (e.g., CPT1A, MCAD, CD36) relative to a housekeeping gene.[13]

-

-

Key Target Genes:

-

CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme in fatty acid oxidation.

-

MCAD (Medium-Chain Acyl-CoA Dehydrogenase): Enzyme in β-oxidation.

-

VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase): Enzyme in β-oxidation.

-

CD36: Fatty acid translocase.[13]

-

In Vivo Studies

1. Animal Models of Dyslipidemia and Metabolic Syndrome:

-

Objective: To evaluate the effect of the compound on lipid profiles, glucose homeostasis, and other metabolic parameters in a whole-organism setting.

-

Common Models:

-

Methodology:

-

Animals are fed a specific diet (e.g., HFD) for a set period to induce the metabolic phenotype.

-

Animals are then treated with the test compound (e.g., this compound administered orally) or a vehicle control for several weeks.

-

Blood samples are collected to measure plasma levels of triglycerides, cholesterol (total, HDL, LDL), glucose, and insulin.

-

Tissues (e.g., liver, adipose tissue) can be harvested for gene expression analysis, histology, or measurement of tissue lipid content.

-

2. Experimental Workflow Diagram

Caption: A typical experimental workflow for in vivo studies.

Concluding Remarks

This compound, as a PPAR-α agonist, holds promise for the management of metabolic disorders characterized by dyslipidemia. Its mechanism of action, centered on the transcriptional regulation of lipid metabolism, is well-understood through extensive research on other fibrates like Fenofibrate. The data suggest that activation of PPAR-α leads to clinically significant improvements in triglyceride and HDL-cholesterol levels, with potential benefits for cardiovascular risk reduction in specific patient populations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel PPAR-α agonists. Further clinical trials are necessary to fully determine the efficacy and safety profile of this compound.[1]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fenofibrate and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release fenofibric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of fibrates in the metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Free fatty acid metabolism during fenofibrate treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, improves hepatic microcirculatory patency and oxygen availability in a high-fat-diet-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of peroxisome proliferator-activated receptor-alpha in mice induces expression of the hepatic low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of PPAR alpha by fenofibrate inhibits apoptosis in vascular adventitial fibroblasts partly through SIRT1-mediated deacetylation of FoxO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ronifibrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronifibrate is a hypolipidemic agent belonging to the fibrate class of drugs. Structurally, it is a diester formed from the esterification of 1,3-propanediol with clofibric acid and nicotinic acid. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, intended for a technical audience in the fields of pharmaceutical research and drug development. The mechanism of action, involving the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), is also elucidated.

Chemical Structure and Properties

This compound is chemically designated as 3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate. It is a combined ester that, upon hydrolysis in the body, releases its three constituent components: clofibric acid, nicotinic acid (niacin), and 1,3-propanediol.[1] Both clofibric acid and nicotinic acid are active hypolipidemic agents.

The chemical and physical properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate |

| Other Names | 3-[(pyridin-3-yl)carbonyloxy]propyl 2-(4-chlorophenoxy)-2-methylpropanoate, 3-(nicotinoyloxy)propyl p-chlorophenoxyisobutyrate |

| CAS Number | 42597-57-9 |

| Molecular Formula | C₁₉H₂₀ClNO₅ |

| Molecular Weight | 377.82 g/mol |

| SMILES | O=C(OCCCOC(=O)C(Oc1ccc(Cl)cc1)(C)C)c2cccnc2 |

| InChI | InChI=1S/C19H20ClNO5/c1-19(2,26-16-8-6-15(20)7-9-16)18(23)25-12-4-11-24-17(22)14-5-3-10-21-13-14/h3,5-10,13H,4,11-12H2,1-2H3 |

| InChIKey | AYJVGKWCGIYEAK-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound involves the formation of a diester from 1,3-propanediol with two different carboxylic acids: clofibric acid and nicotinic acid. The preparation of this compound has been described in Japanese patents, including JP Kokai 73 40777 by Y. Hirata et al. (assigned to Yamanouchi Pharmaceutical Co., Ltd.) and JP Kokai 74 30377 by H. Shindo et al. (assigned to Kowa Co., Ltd.).

Logical Synthesis Workflow

Caption: A logical workflow for the two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Based on general principles of esterification, a plausible, though hypothetical, experimental protocol is presented here. Note: This is a generalized procedure and would require optimization.

Step 1: Synthesis of 3-hydroxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate (Mono-ester Intermediate)

-

To a solution of 1,3-propanediol (in excess to favor mono-esterification) in a suitable solvent (e.g., dichloromethane or toluene), add clofibric acid.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide with 4-dimethylaminopyridine).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the mono-ester intermediate.

Step 2: Synthesis of this compound

-

Dissolve the mono-ester intermediate from Step 1 and nicotinic acid in an appropriate solvent.

-

Add a coupling agent and catalyst as described in Step 1.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction mixture as described in Step 1, including an aqueous wash, drying, and solvent evaporation.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Mechanism of Action

This compound exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

The signaling pathway for this compound's action is as follows:

Caption: Signaling pathway of this compound via PPARα activation.

Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, resulting in decreased triglyceride levels. Additionally, it promotes the production of apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL), thereby increasing HDL cholesterol levels.

Quantitative Data

Due to the limited availability of detailed, publicly accessible experimental data, a comprehensive table of quantitative results such as reaction yields and purity from specific synthetic protocols cannot be provided at this time. Researchers are encouraged to consult the primary patent literature for such information.

Conclusion

This compound is a well-characterized hypolipidemic agent with a clear mechanism of action. Its chemical structure as a diester of clofibric acid, nicotinic acid, and 1,3-propanediol allows for the delivery of two active lipid-lowering compounds. While the general principles of its synthesis are understood, detailed experimental protocols from the primary literature are required for precise replication. The information and diagrams provided in this guide offer a solid foundation for researchers and professionals working on the development and study of this compound and related compounds.

References

Ronifibrate: A Technical Overview of its Anticipated Effects on Triglyceride and HDL Cholesterol Levels

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Ronifibrate is an investigational hypolipidemic agent belonging to the fibrate class of drugs.[1][2] As a prodrug, it is hydrolyzed in the body to release clofibric acid and nicotinic acid. While specific clinical trial data on this compound is not extensively available in the public domain, its mechanism of action as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist allows for a comprehensive understanding of its expected effects on lipid metabolism, particularly on triglyceride (TG) and high-density lipoprotein cholesterol (HDL-C) levels.[1][2] This technical guide will, therefore, focus on the well-established effects of the fibrate class, using data from prominent members like fenofibrate, gemfibrozil, and bezafibrate, to project the anticipated clinical profile of this compound. This document is intended to provide a detailed resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: PPARα Activation

This compound, like other fibrates, exerts its primary effects by activating PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[2] PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[2]

The activation of PPARα leads to a cascade of downstream transcriptional events that collectively contribute to the modification of the lipid profile:[1][2][3]

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), leading to a reduction in circulating triglyceride levels.[3][4]

-

Enhanced Fatty Acid Oxidation: It stimulates the expression of genes involved in hepatic fatty acid uptake and β-oxidation, thereby reducing the substrate availability for triglyceride synthesis.[2][3]

-

Apolipoprotein Regulation: PPARα activation increases the expression of Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II), which are key components of HDL particles, contributing to increased HDL-C levels.[2][3] Conversely, it downregulates the expression of Apolipoprotein C-III (Apo C-III), an inhibitor of LPL, further enhancing triglyceride clearance.[4]

Quantitative Effects on Triglyceride and HDL Cholesterol Levels

Clinical trials and meta-analyses of various fibrates have consistently demonstrated their efficacy in modulating triglyceride and HDL-C levels. The following tables summarize the quantitative data from key studies on fenofibrate, gemfibrozil, and bezafibrate, which can be considered indicative of the expected effects of this compound.

Table 1: Summary of Fibrate Monotherapy Effects on Lipid Parameters

| Fibrate | Study/Analysis | Patient Population | Dosage | % Change in Triglycerides | % Change in HDL-C | Reference |

| Fenofibrate | Meta-analysis (Farnier et al., 2005 & 2007) | Mixed Dyslipidemia | 160 mg/day | ↓ 41.3% - 43.2% | ↑ 18.2% - 18.8% | [5] |

| Fenofibrate | FIELD Study | Type 2 Diabetes | 200 mg/day | ↓ 22% | ↑ 1% | [5] |

| Fenofibrate | Real-world study | Hypertriglyceridemia & Metabolic Syndrome | Not specified | ↓ 50.1% | Not specified | [6] |

| Gemfibrozil | Helsinki Heart Study | Primary Dyslipidemia | 1200 mg/day | ↓ 35% | ↑ 11% | [7] |

| Gemfibrozil | VA-HIT | Coronary Heart Disease, low HDL-C | Not specified | ↓ 24% | ↑ 8% | [7] |

| Bezafibrate | BIP Trial (subgroup analysis) | Coronary Heart Disease, TG ≥ 200 mg/dL | 400 mg/day | Not specified (risk reduction reported) | Not specified | [3] |

Table 2: Effects of Fibrate-Statin Combination Therapy on Lipid Parameters

| Fibrate Combination | Study/Analysis | Patient Population | % Change in Triglycerides | % Change in HDL-C | Reference |

| Fenofibrate + Simvastatin | SAFARI Trial | Mixed Dyslipidemia | Greater reduction than monotherapy | Greater increase than monotherapy | [5] |

| Fenofibric Acid + Various Statins | Review (Filippatos & Elisaf, 2012) | Mixed Dyslipidemia | Significant improvement over statin alone | Significant improvement over statin alone | [8] |

| Fibrates + Statins | Meta-analysis | Dyslipidemia | Significantly greater reduction than statin alone | Significantly greater increase than statin alone | [9] |

Experimental Protocols in Fibrate Clinical Trials

The methodologies employed in clinical trials investigating fibrates provide a framework for designing future studies on this compound. A generalized experimental protocol for a randomized, double-blind, placebo-controlled trial is outlined below.

1. Study Design:

-

Phase: Typically Phase III for pivotal efficacy and safety evaluation.

-

Design: Randomized, double-blind, placebo-controlled, parallel-group design.

-

Duration: Ranging from 12 weeks for lipid-lowering efficacy to several years for cardiovascular outcomes.[5][7]

2. Patient Population:

-

Inclusion Criteria:

-

Adults (e.g., 18-75 years) with a diagnosis of primary hypertriglyceridemia or mixed dyslipidemia.[10]

-

Fasting triglyceride levels within a specified range (e.g., 200-500 mg/dL).[5]

-

May include patients with specific comorbidities like type 2 diabetes or metabolic syndrome.[5]

-

Patients on a stable diet for a specified period before screening.

-

-

Exclusion Criteria:

-

Severe renal or hepatic impairment.

-

History of myopathy or rhabdomyolysis.

-

Use of other lipid-lowering drugs that are not part of the study protocol.

-

Pregnancy or lactation.

-

3. Intervention:

-

Treatment Arm: Oral administration of the fibrate (e.g., this compound) at a specified daily dose.

-

Control Arm: Placebo administered in a manner identical to the active drug.

-

Background Therapy: May include a stable dose of a statin if evaluating combination therapy.

4. Endpoints:

-

Primary Efficacy Endpoint:

-

Percent change in fasting serum triglyceride levels from baseline to a specified time point (e.g., 12 weeks).

-

-

Secondary Efficacy Endpoints:

-

Percent change in HDL-C, LDL-C, VLDL-C, and non-HDL-C levels.

-

Change in apolipoprotein levels (Apo A-I, Apo B).

-

For long-term outcome studies, the primary endpoint would be a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[11]

-

-

Safety Endpoints:

-

Incidence of adverse events, particularly musculoskeletal (myalgia, myopathy) and hepatic (elevated liver enzymes) events.

-

Changes in laboratory parameters (e.g., creatine kinase, ALT, AST).

-

5. Data Collection and Analysis:

-

Fasting lipid profiles are measured at baseline and at specified intervals throughout the study.

-

Statistical analysis is typically performed using an intent-to-treat (ITT) population.

-

Analysis of covariance (ANCOVA) or mixed-model for repeated measures (MMRM) are commonly used to compare the treatment effects on lipid parameters.

Conclusion

While awaiting specific clinical trial data for this compound, the extensive body of evidence for the fibrate class provides a strong foundation for anticipating its effects on triglyceride and HDL cholesterol levels. As a PPARα agonist, this compound is expected to significantly reduce triglyceride levels and moderately increase HDL-C levels, making it a potentially valuable therapeutic option for the management of hypertriglyceridemia and mixed dyslipidemia. The established experimental protocols for fibrate clinical trials offer a clear roadmap for the future clinical development of this compound. Continued research and forthcoming clinical trial results will be crucial in fully elucidating the precise clinical profile and therapeutic potential of this investigational drug.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triglyceride-lowering fails to show CV benefit in large fibrate trial | MDedge [mdedge.com]

- 6. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of time courses and predictors of lipid changes with fenofibric acid-statin combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Refinement techniques in experimental protocols involving Callitrichids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. eathj.org [eathj.org]

Investigational Uses of Ronifibrate in Dyslipidemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ronifibrate is an investigational drug, and as such, extensive clinical trial data, particularly quantitative outcomes from late-phase studies, are not widely available in the public domain. This guide synthesizes the known pharmacological principles of this compound and the broader class of fibrates to provide a technical framework for its investigational use in dyslipidemia. The data and protocols presented are based on established knowledge of fibrate drugs and should be considered illustrative until specific data for this compound becomes publicly accessible.

Introduction

This compound is a third-generation fibric acid derivative being investigated for the treatment of dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia.[1] As a member of the fibrate class of drugs, its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] By modulating the expression of genes involved in fatty acid and lipoprotein metabolism, this compound aims to correct aberrant lipid profiles, thereby potentially reducing the risk of cardiovascular disease. This document provides a comprehensive overview of the core principles underlying the investigational use of this compound in dyslipidemia studies, including its mechanism of action, expected clinical effects based on the fibrate class, and generalized experimental protocols.

Mechanism of Action: PPARα Activation

The cornerstone of this compound's therapeutic potential lies in its function as a PPARα agonist.[1] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. The activation of PPARα by a ligand like this compound initiates a cascade of transcriptional events that collectively improve the lipid profile.

Signaling Pathway

The binding of this compound to PPARα leads to a conformational change in the receptor, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Effects of PPARα Activation

The activation of PPARα by this compound is expected to lead to the following key downstream effects on lipid metabolism:

-

Increased Lipoprotein Lipase (LPL) Activity: Upregulation of the LPL gene, leading to enhanced clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).

-

Increased Apolipoprotein A-I and A-II Expression: Stimulation of the production of the major protein components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, resulting in decreased hepatic triglyceride synthesis.

-

Decreased Apolipoprotein C-III Expression: Downregulation of ApoC-III, an inhibitor of LPL, further promoting the catabolism of triglyceride-rich lipoproteins.

Data Presentation: Expected Efficacy in Dyslipidemia

While specific quantitative data from large-scale clinical trials on this compound are not yet publicly available, the expected effects on the lipid profile can be extrapolated from studies of other potent fibrates, such as fenofibrate. The following tables summarize the anticipated dose-dependent effects of this compound in patients with mixed dyslipidemia and hypertriglyceridemia.

Table 1: Anticipated Effects of this compound on Lipid Parameters in Mixed Dyslipidemia (12-week study)

| Parameter | Placebo (Expected Change) | This compound (Low Dose - e.g., 80 mg/day) (Expected % Change) | This compound (High Dose - e.g., 160 mg/day) (Expected % Change) |

| Triglycerides | ~ -5% | ~ -30% to -40% | ~ -40% to -50% |

| HDL Cholesterol | ~ +1% | ~ +10% to +15% | ~ +15% to +25% |

| LDL Cholesterol | ~ 0% | ~ -5% to -15% | ~ -10% to -20% |

| Non-HDL Cholesterol | ~ -2% | ~ -20% to -30% | ~ -30% to -40% |

| Apolipoprotein B | ~ 0% | ~ -15% to -25% | ~ -25% to -35% |

Table 2: Anticipated Effects of this compound in Patients with Severe Hypertriglyceridemia (Triglycerides > 500 mg/dL)

| Parameter | Baseline (Illustrative) | This compound Treatment (Expected Outcome) |

| Triglycerides | 750 mg/dL | Reduction to < 500 mg/dL |

| HDL Cholesterol | 25 mg/dL | Increase to > 30 mg/dL |

| VLDL Cholesterol | Markedly Elevated | Significant Reduction |

Experimental Protocols

The following section outlines generalized experimental protocols for a Phase II clinical trial investigating the efficacy and safety of this compound in patients with mixed dyslipidemia.

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population

-

Inclusion Criteria:

-

Adults (18-75 years) with a diagnosis of mixed dyslipidemia (e.g., Triglycerides ≥ 150 mg/dL and < 500 mg/dL, and LDL Cholesterol ≥ 100 mg/dL).

-

Stable diet for at least 4 weeks prior to screening.

-

Willingness to provide informed consent.

-

-

Exclusion Criteria:

-

Severe hypertriglyceridemia (Triglycerides ≥ 500 mg/dL).

-

Use of other lipid-lowering agents within 6 weeks of screening.

-

History of severe renal or hepatic impairment.

-

Pregnancy or lactation.

-

Treatment

-

Treatment Arms:

-

Placebo once daily.

-

This compound (e.g., 80 mg) once daily.

-

This compound (e.g., 160 mg) once daily.

-

-

Duration: 12 weeks of treatment followed by a 4-week follow-up period.

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: Percent change in fasting serum triglycerides from baseline to week 12.

-

Secondary Efficacy Endpoints:

-

Percent change in HDL-C, LDL-C, non-HDL-C, VLDL-C, and ApoB from baseline to week 12.

-

Proportion of patients achieving target triglyceride levels (< 150 mg/dL).

-

-

Safety Assessments:

-

Adverse event monitoring.

-

Clinical laboratory tests (including liver function tests and creatine kinase).

-

Vital signs and physical examinations.

-

Lipid Analysis Methodology

-

Fasting blood samples will be collected at specified time points.

-

Serum lipids (total cholesterol, triglycerides, HDL-C) will be measured using standard enzymatic methods.

-

LDL-C will be calculated using the Friedewald equation, provided triglycerides are < 400 mg/dL. Direct LDL-C measurement will be performed for triglyceride levels ≥ 400 mg/dL.

-

Apolipoproteins will be measured by immunoturbidimetric assays.

Conclusion

This compound holds promise as a novel therapeutic agent for the management of dyslipidemia, leveraging the well-established mechanism of PPARα activation. While awaiting the publication of robust clinical trial data, the information available for the broader class of fibrates provides a strong foundation for understanding its potential efficacy and for designing future investigational studies. The anticipated effects of this compound on triglycerides and HDL cholesterol, coupled with a potentially favorable safety profile, position it as a candidate for further development in the therapeutic landscape of lipid management. Continued research and the public dissemination of clinical trial results are crucial to fully elucidate the clinical utility of this compound.

References

The Pharmacodynamics and Pharmacokinetics of Ronifibrate: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Ronifibrate is an investigational drug.[1] As such, publicly available, in-depth clinical data, particularly quantitative pharmacokinetic and pharmacodynamic parameters, are limited. This document provides a comprehensive overview based on the available information for this compound and supplements it with data from the well-studied, structurally related fibrate, Fenofibrate, to infer its likely pharmacological profile. This approach is taken due to the shared mechanism of action within the fibrate class.

Introduction

This compound is a hypolipidemic agent belonging to the fibrate class of drugs.[2] It is a unique compound, being a combined ester of clofibric acid and nicotinic acid (niacin) with 1,3-propanediol.[2] In vivo, it is hydrolyzed to release these two active moieties, which are known for their lipid-lowering properties. The primary therapeutic indication for this compound is the management of dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia, which are significant risk factors for cardiovascular disease.[1][3]

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily driven by the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][3]

Mechanism of Action

Activation of PPARα by the active metabolites of this compound leads to a cascade of downstream effects:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in circulating triglyceride levels.[4]

-

Enhanced Fatty Acid Oxidation: The drug stimulates the expression of genes involved in the beta-oxidation of fatty acids, primarily in the liver, which reduces the substrate availability for triglyceride synthesis.[3][5]

-

Apolipoprotein Modulation: this compound increases the synthesis of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), contributing to an increase in HDL cholesterol ("good cholesterol") levels.[3] It also decreases the production of apolipoprotein C-III, an inhibitor of LPL, further enhancing triglyceride clearance.

-

Reduction in VLDL and LDL: By decreasing hepatic triglyceride synthesis and enhancing VLDL clearance, this compound leads to a reduction in VLDL particles, which are precursors to low-density lipoprotein (LDL). This results in a decrease in LDL cholesterol ("bad cholesterol") levels.[3]

Signaling Pathway

The signaling pathway for this compound's action via PPARα activation is depicted below.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ronifibrate and its Role in the Modulation of Fatty Acid Oxidation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronifibrate, a fibric acid derivative, is a lipid-lowering agent that primarily targets hypertriglyceridemia.[1][2] Its mechanism of action is centered on the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Activation of PPARα by this compound leads to a cascade of downstream events, most notably the upregulation of genes involved in fatty acid oxidation. This comprehensive guide delves into the molecular pathways influenced by this compound, with a focus on its impact on fatty acid oxidation. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates data from other well-characterized fibrates, such as fenofibrate, to illustrate the anticipated effects.

Introduction: The Role of Fibrates in Lipid Metabolism

Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and reduced levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for cardiovascular disease. Fibrates are a class of drugs that have been effectively used for decades to manage atherogenic dyslipidemia.[3][4] this compound belongs to this class and, like other fibrates, its therapeutic effects are primarily mediated through the activation of PPARα.[1][2][5]

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[2] Its activation by ligands like this compound leads to a coordinated transcriptional response that enhances the uptake, activation, and oxidation of fatty acids, thereby reducing the plasma levels of triglycerides.[2][6]

The PPARα-Mediated Signaling Pathway of this compound

This compound, upon entering the cell, binds to and activates PPARα. This ligand-activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription of genes that regulate fatty acid metabolism.[1]

A critical outcome of this signaling cascade is the increased expression of genes encoding for key enzymes involved in fatty acid β-oxidation in both mitochondria and peroxisomes.[2][7] This enhanced catabolism of fatty acids in the liver reduces their availability for the synthesis of triglycerides, leading to a decrease in the secretion of very-low-density lipoproteins (VLDL) and consequently, lower plasma triglyceride levels.[2]

Simultaneously, PPARα activation by fibrates like this compound increases the production of apolipoproteins A-I and A-II, which are the major protein components of HDL.[2] This contributes to an increase in circulating HDL cholesterol levels, which is associated with reverse cholesterol transport and a reduced risk of atherosclerosis.[2]

Quantitative Effects on Lipid Profiles

While specific clinical trial data for this compound is limited, the effects of other fibrates, particularly fenofibrate, on lipid parameters have been extensively studied and are summarized below. These values represent the expected range of efficacy for this compound.

| Lipid Parameter | Direction of Change | Magnitude of Change (Monotherapy vs. Placebo) | Reference |

| Triglycerides | Decrease | 20% - 50% | [8] |

| HDL Cholesterol | Increase | 10% - 35% | [8] |

| LDL Cholesterol | Decrease | Up to 20% | [8] |

| VLDL Cholesterol | Decrease | Significant Reduction | [3] |

| Apolipoprotein A-I | Increase | Significant Increase | [2] |

| Apolipoprotein A-II | Increase | Significant Increase | [2] |

Note: The magnitude of effect can vary based on baseline lipid levels and individual patient characteristics.

Impact on Key Fatty Acid Oxidation Enzymes

The upregulation of fatty acid oxidation is a cornerstone of this compound's mechanism. This is achieved through the increased expression of several key enzymes.

Carnitine Palmitoyltransferase I (CPT1)

CPT1 is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway. It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo oxidation. PPARα activation by fibrates leads to increased transcription of the CPT1 gene, thereby enhancing the capacity of mitochondria to oxidize fatty acids.[9]

Acyl-CoA Oxidase 1 (ACOX1)

ACOX1 is the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway, which is primarily responsible for the breakdown of very-long-chain fatty acids. The ACOX1 gene is a known target of PPARα, and its upregulation by fibrates contributes to the overall increase in fatty acid catabolism.[10]

| Gene/Enzyme | Pathway | Effect of Fibrate Treatment | Expected Outcome | Reference |

| CPT1 | Mitochondrial β-oxidation | Increased mRNA expression | Enhanced long-chain fatty acid transport into mitochondria | [9] |

| ACOX1 | Peroxisomal β-oxidation | Increased mRNA expression | Increased oxidation of very-long-chain fatty acids | [10] |

| LPL (Lipoprotein Lipase) | Lipolysis | Increased expression | Enhanced clearance of triglyceride-rich lipoproteins | [3] |

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on fatty acid oxidation pathways in a research setting.

In Vitro Hepatocyte Culture and Treatment

This protocol describes the treatment of a human hepatocyte cell line (e.g., HepG2) to assess the effects of this compound on gene expression.

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere for 24 hours.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Replace the medium in the wells with the this compound-containing medium or a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24 or 48 hours).

-

RNA Isolation: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Gene Expression Analysis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., CPT1, ACOX1, and a housekeeping gene like GAPDH for normalization).

-

Analyze the relative gene expression using the ΔΔCt method.

-

Measurement of Carnitine Palmitoyltransferase I (CPT1) Activity

This radioisotopic assay measures the activity of CPT1 in isolated mitochondria from treated cells or tissues.

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or homogenized tissue samples by differential centrifugation.

-

Assay Reaction:

-

Prepare a reaction mixture containing buffer, L-[methyl-³H]carnitine, and palmitoyl-CoA.

-

Initiate the reaction by adding the mitochondrial preparation.

-

Incubate at 37°C for a defined period.

-

-

Separation and Quantification:

-

Stop the reaction by adding perchloric acid.

-

Separate the radiolabeled palmitoylcarnitine from the unreacted [³H]carnitine using an ion-exchange resin.

-

Quantify the radioactivity of the palmitoylcarnitine product using liquid scintillation counting.

-

-

Calculation: Calculate the CPT1 activity based on the amount of product formed per unit of time and protein concentration.

Conclusion

This compound exerts its lipid-lowering effects primarily through the activation of PPARα, a master regulator of fatty acid metabolism. By upregulating the expression of key genes involved in fatty acid oxidation, such as CPT1 and ACOX1, this compound enhances the catabolism of fatty acids, leading to a significant reduction in plasma triglycerides and an increase in HDL cholesterol. While specific quantitative data for this compound remains limited, the well-documented effects of other fibrates provide a strong indication of its therapeutic potential in the management of dyslipidemia. Further clinical investigations are warranted to fully elucidate the precise quantitative effects and long-term benefits of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 7. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Medications Activating Tubular Fatty Acid Oxidation Enhance the Protective Effects of Roux-en-Y Gastric Bypass Surgery in a Rat Model of Early Diabetic Kidney Disease [frontiersin.org]

- 10. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Anti-Inflammatory Properties of Ronifibrate: A Technical Whitepaper

Disclaimer: Direct research on the anti-inflammatory properties of Ronifibrate is limited. This document extrapolates the potential anti-inflammatory mechanisms of this compound based on its classification as a fibrate and the extensive research available on a closely related and well-studied compound, Fenofibrate. The primary mechanism of action for fibrates involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism and inflammatory responses.

Introduction

This compound is a hypolipidemic agent belonging to the fibrate class of drugs.[1] It is a combined ester of clofibric acid and niacin.[1] While primarily prescribed for dyslipidemia, emerging evidence for the fibrate class suggests significant anti-inflammatory properties that may contribute to their cardiovascular protective effects.[2][3] This technical guide will explore the potential anti-inflammatory properties of this compound, drawing upon the established mechanisms of Fenofibrate as a proxy. The central hypothesis is that this compound, through the activation of PPAR-α, modulates key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators.

Core Mechanism of Action: PPAR-α Activation

Fibrates, including this compound, exert their effects by activating PPAR-α, a ligand-activated transcription factor.[2][4] PPAR-α is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney.[2] Upon activation by a fibrate, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[4][5] This binding initiates the transcription of genes involved in lipid metabolism and, importantly, genes that mediate anti-inflammatory responses.[3][4]

The anti-inflammatory effects of PPAR-α activation are multifaceted and can be broadly categorized as direct and indirect.

Direct Anti-Inflammatory Effects

The direct anti-inflammatory actions of fibrates are independent of their lipid-lowering effects and are primarily mediated by the transrepression of pro-inflammatory transcription factors.[3]

-

Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Activated PPAR-α can physically interact with and inhibit the activity of key components of the NF-κB pathway, such as the p65 subunit.[3][6] This interference prevents the translocation of NF-κB into the nucleus and subsequent transcription of its target genes.[6][7] Studies on Fenofibrate have demonstrated its ability to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm.[7]

-

Suppression of Other Pro-inflammatory Pathways: PPAR-α activation can also interfere with other pro-inflammatory signaling pathways, including those involving activator protein-1 (AP-1) and signal transducer and activator of transcription (STAT) proteins.[5][8]

Indirect Anti-Inflammatory Effects

The lipid-modifying effects of fibrates also contribute indirectly to a reduction in inflammation. By lowering triglyceride-rich lipoproteins and increasing high-density lipoprotein (HDL) cholesterol, fibrates can reduce the substrate for lipid peroxidation and the formation of pro-inflammatory oxidized lipids.[3]

Quantitative Data on Fibrate-Mediated Anti-Inflammatory Effects

The following tables summarize the quantitative effects of Fenofibrate on key inflammatory markers from various studies. This data provides a strong indication of the potential efficacy of this compound in modulating these markers.

Table 1: Effect of Fenofibrate on Circulating Inflammatory Markers in Humans

| Marker | Study Population | Treatment | Duration | Result | Reference |

| High-sensitivity C-reactive protein (hs-CRP) | Patients with metabolic syndrome | Fenofibrate (200 mg/day) | 12 weeks | 49.5% reduction vs. placebo | [9][10] |

| Interleukin-6 (IL-6) | Patients with metabolic syndrome | Fenofibrate (200 mg/day) | 12 weeks | 29.8% reduction vs. placebo | [9][10] |

| Fibrinogen | Patients with high triglycerides | Micronized Fenofibrate | Not specified | 9.5% reduction | [11] |

| Platelet-activating factor acetylhydrolase (PAF-AH) | Patients with high triglycerides | Micronized Fenofibrate | Not specified | 24.8% reduction | [11] |

| Tumor Necrosis Factor-alpha (TNF-α) | Patients with Primary Biliary Cholangitis (PBC) | Fenofibrate (145-160 mg/day) + Ursodiol | Not specified | 42% reduction vs. Ursodiol alone | [6] |

| Interleukin-1 beta (IL-1β) | Patients with Primary Biliary Cholangitis (PBC) | Fenofibrate (145-160 mg/day) + Ursodiol | Not specified | 83% reduction vs. Ursodiol alone | [6] |

| Interleukin-8 (IL-8) | Patients with Primary Biliary Cholangitis (PBC) | Fenofibrate (145-160 mg/day) + Ursodiol | Not specified | 26% reduction vs. Ursodiol alone | [6] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Patients with Primary Biliary Cholangitis (PBC) | Fenofibrate (145-160 mg/day) + Ursodiol | Not specified | 26% reduction vs. Ursodiol alone | [6] |

Table 2: Effect of Fenofibrate on Inflammatory Marker Expression in In Vitro and Animal Models

| Model System | Inflammatory Stimulus | Fenofibrate Concentration/Dose | Measured Outcome | Result | Reference |

| Human THP-1 macrophages | Lipopolysaccharide (LPS) | 125 µM | IL-1β secretion | 63% reduction | [6][12] |

| Human THP-1 macrophages | Lipopolysaccharide (LPS) | 125 µM | TNF-α secretion | 88% reduction | [6][12] |

| Human THP-1 macrophages | Lipopolysaccharide (LPS) | 125 µM | IL-8 secretion | 54% reduction | [6][12] |

| Human small airway epithelial cells | Interleukin-1 beta (IL-1β) | 10-50 µM | IL-8 production | Significant reduction | [13] |

| Human small airway epithelial cells | Interleukin-1 beta (IL-1β) | 10-50 µM | ENA-78 production | Significant reduction | [13] |

| Diabetic rat model | Streptozotocin-induced diabetes | 30 mg/kg/day and 100 mg/kg/day | Retinal NF-κB expression | Significant inhibition | [14] |

| Diabetic rat model | Streptozotocin-induced diabetes | 30 mg/kg/day and 100 mg/kg/day | Retinal MCP-1 expression | Significant inhibition | [14] |

| Diabetic rat model | Streptozotocin-induced diabetes | 30 mg/kg/day and 100 mg/kg/day | Retinal ICAM-1 expression | Significant inhibition | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Fenofibrate, which could be adapted for future studies on this compound.

In Vitro Macrophage Inflammation Assay

-

Cell Line: Human THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Treatment: Differentiated macrophages are pre-treated with varying concentrations of the test compound (e.g., Fenofibrate 5-125 µM) for a specified period (e.g., 24 hours).

-

Inflammatory Challenge: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 10-100 ng/mL), for a defined duration (e.g., 4-24 hours).

-

Outcome Measures:

-

Cytokine Secretion: Supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

NF-κB Activation: Nuclear extracts are prepared, and NF-κB p65 and p50 subunit binding to a consensus DNA sequence is measured using an ELISA-based transcription factor assay. Western blotting can be used to determine the protein levels of NF-κB subunits in nuclear and cytoplasmic fractions, as well as the levels of IκBα.

-

-

PPAR-α Dependence: To confirm the role of PPAR-α, experiments can be repeated in the presence of a PPAR-α antagonist, such as GW6471.

Animal Model of Systemic Inflammation

-

Animal Model: C57BL/6 mice are commonly used.

-

Treatment: Animals are pre-treated with the test compound (e.g., Fenofibrate, 250 mg/kg) or vehicle via oral gavage for a specified duration (e.g., 13 days).

-

Inflammatory Challenge: A systemic inflammatory response is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) with or without an agent to sensitize the liver, such as D-galactosamine (GalN).

-

Outcome Measures:

-

Serum Cytokines: Blood is collected at a specific time point post-LPS injection (e.g., 4 hours), and serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA.

-

Liver Histology and Gene Expression: Liver tissue is harvested for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory genes.

-

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: this compound's proposed anti-inflammatory signaling pathway.

Caption: Experimental workflow for in vitro macrophage assay.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is not yet available, its classification as a fibrate strongly suggests a potential role in modulating inflammatory pathways. Based on the extensive research on Fenofibrate, it is highly probable that this compound activates PPAR-α, leading to the suppression of pro-inflammatory transcription factors like NF-κB and a subsequent reduction in the production of inflammatory mediators. This proposed anti-inflammatory action, in addition to its primary lipid-lowering effects, may contribute to the overall cardiovascular benefits of this compound. Further research is warranted to directly investigate and quantify the anti-inflammatory effects of this compound and to elucidate its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinexprheumatol.org [clinexprheumatol.org]

- 8. Regulation of the balance of cytokine production and the signal transducer and activator of transcription (STAT) transcription factor activity by cytokines and inflammatory synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fenofibrate reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism in patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fenofibrate Reduces Systemic Inflammation Markers Independent of Its Effects on Lipid and Glucose Metabolism in Patients with the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of fenofibrate on serum inflammatory markers in patients with high triglyceride values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fenofibrate Attenuates Neutrophilic Inflammation in Airway Epithelia: Potential Drug Repurposing for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Fenofibrate on the Expression of Inflammatory Mediators in a Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Ronifibrate: A Technical Deep Dive into a Dual-Action Hypolipidemic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronifibrate is a hypolipidemic agent engineered as a combined ester of clofibric acid and niacin, linked via a 1,3-propanediol spacer. This unique molecular structure is designed to deliver two distinct lipid-modifying agents, which are released upon in-vivo hydrolysis. Clofibric acid, the active metabolite of the fibrate class of drugs, primarily activates the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. Niacin, or nicotinic acid, exerts its effects through multiple pathways, including the activation of the G-protein coupled receptor 109A (GPR109A). The synergistic action of these two components positions this compound as a potentially potent agent for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, mechanism of action, and pharmacological effects, with a focus on quantitative data and experimental methodologies.

Introduction

Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and reduced levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for the development of atherosclerotic cardiovascular disease. This compound, as a combined ester of clofibric acid and niacin, represents a therapeutic strategy aimed at addressing multiple facets of dyslipidemia simultaneously.[1] Upon administration, enzymatic hydrolysis cleaves the ester bonds, releasing clofibric acid, niacin, and 1,3-propanediol.[1] This prodrug approach is intended to provide a coordinated therapeutic effect, leveraging the distinct and complementary mechanisms of its constituent active molecules.

Chemical Properties and Synthesis

This compound is chemically designated as 3-[(pyridin-3-yl)carbonyloxy]propyl 2-(4-chlorophenoxy)-2-methylpropanoate.[1] Its chemical structure combines the pharmacophores of both clofibric acid and niacin.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate | [2] |

| Molecular Formula | C₁₉H₂₀ClNO₅ | [2] |

| Molecular Weight | 377.8 g/mol | [2] |

| CAS Number | 42597-57-9 | [2] |

Synthesis of this compound

A potential synthetic route for this compound involves a multi-step process. A generalized synthetic scheme is presented below. The synthesis of related compounds, such as bezafibrate and other pyridyl derivatives, suggests that the final step would likely involve an esterification reaction.[3][4][5]

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Synthesis of 3-hydroxypropyl nicotinate: Nicotinic acid is reacted with 1,3-propanediol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to form the mono-ester. The product is then purified by column chromatography.

-

Synthesis of clofibric acid chloride: Clofibric acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce the corresponding acid chloride. The reaction is typically carried out in an inert solvent.

-

Esterification: 3-hydroxypropyl nicotinate is reacted with clofibric acid chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature to yield this compound.

-

Purification: The final product is purified using techniques such as liquid-liquid extraction to remove water-soluble byproducts, followed by column chromatography on silica gel to isolate the pure this compound.

Characterization: The structure and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

This compound's dual mechanism of action is a direct consequence of its hydrolysis into clofibric acid and niacin.

Clofibric Acid Component: PPARα Activation

The clofibric acid moiety of this compound functions as a PPARα agonist.[6][7] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[6]

Upon activation by clofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8][9] This binding initiates the transcription of genes involved in:

-

Fatty Acid Oxidation: Upregulation of enzymes involved in the β-oxidation of fatty acids in the liver, leading to a reduction in the availability of fatty acids for triglyceride synthesis.[6]

-

Lipoprotein Metabolism: Increased expression of apolipoproteins A-I and A-II, which are key components of HDL cholesterol, contributing to an increase in HDL levels.[9]

-

Triglyceride Clearance: Increased activity of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation.[9]

Niacin Component: GPR109A and Other Pathways

The niacin component of this compound has a more complex mechanism of action, involving both receptor-dependent and independent pathways.

-

GPR109A Activation: Niacin is an agonist for the G-protein coupled receptor 109A (GPR109A), which is highly expressed in adipocytes.[2][10] Activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, reduced activity of hormone-sensitive lipase (HSL).[10] This results in decreased lipolysis in adipose tissue and a reduction in the flux of free fatty acids (FFAs) to the liver, a key substrate for triglyceride synthesis.

-

Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): In hepatocytes, niacin directly inhibits DGAT2, a critical enzyme in the final step of triglyceride synthesis.[11] This contributes to the reduction of hepatic triglyceride production and VLDL secretion.

-

Decreased Apolipoprotein A-I (ApoA-I) Catabolism: Niacin has been shown to decrease the catabolism of ApoA-I, the primary apolipoprotein in HDL.[12] This leads to an increase in the circulating half-life of HDL particles and contributes to elevated HDL-C levels.

Pharmacological Effects: Quantitative Data

While specific clinical trial data for this compound is limited in recent literature, the expected pharmacological effects can be inferred from studies on its active components and other fibrates. Fibrates as a class have demonstrated significant efficacy in modifying lipid profiles.

Table 2: Effects of Fibrates on Lipid and Lipoprotein Levels (Meta-analysis Data)

| Lipid Parameter | Mean Change (mg/dL) | 95% Confidence Interval | Reference |

| Triglycerides | - | - | [13][14][15] |

| LDL-Cholesterol (Fenofibrate) | -15.12 | - | [13][14][15] |

| LDL-Cholesterol (Bezafibrate) | -15.04 | - | [13][14][15] |

| Apolipoprotein B (Fenofibrate) | -24.88 | - | [13][14][15] |

| Non-HDL Cholesterol (Fenofibrate) | -46.38 | - | [13][14][15] |

Note: Data from a meta-analysis of randomized controlled trials. Specific percentage changes for triglycerides were not provided in a consolidated format in the available search results, but significant reductions are consistently reported.

Fenofibrate, which is structurally related to the clofibric acid component of this compound, has been shown to decrease triglyceride levels by 20-50% and increase HDL-C by 10-25%.[16] In combination with statins, fenofibrate has been shown to produce a greater increase in HDL-C and a greater decrease in triglycerides compared to statin monotherapy.[17] Niacin is known to be the most potent agent for raising HDL-C levels.

Experimental Protocols

In-Vivo Assessment of Hypolipidemic Activity

Experimental Workflow: Hyperlipidemia Animal Model

A common approach to evaluate the efficacy of a hypolipidemic agent like this compound involves the use of animal models.[18][19][20]

Protocol: Induction of Hyperlipidemia and Treatment

-

Animal Model: Male Wistar rats or C57BL/6J mice are commonly used.

-

Induction of Hyperlipidemia:

-

Treatment Groups: Animals are randomly assigned to groups: a control group (standard diet), a vehicle control group (HFD + vehicle), and treatment groups (HFD + varying doses of this compound).

-

Drug Administration: this compound is typically administered orally via gavage daily for a specified period (e.g., 4-12 weeks).

-

Sample Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Serum is separated for the analysis of total cholesterol (TC), triglycerides (TG), LDL-C, and HDL-C using commercially available enzymatic kits.

In-Vitro PPARα Activation Assay

Protocol: Luciferase Reporter Gene Assay

This assay is used to determine if a compound can activate the PPARα receptor.[3][21][22]

-

Cell Line: A suitable cell line, such as HepG2 (human hepatoma cells) or COS-1 cells, is used.

-

Transfection: Cells are transiently co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain of PPARα fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., clofibric acid or this compound) or a known PPARα agonist (positive control) for 24-48 hours.

-

Luciferase Assay: Cell lysates are prepared, and the activities of both Firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle-treated control. Dose-response curves are generated to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Analytical Method for this compound

Hypothetical HPLC Method Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 280-290 nm based on its chromophores).

-